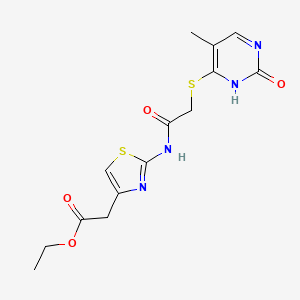

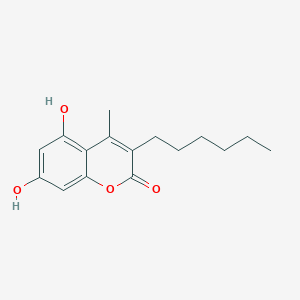

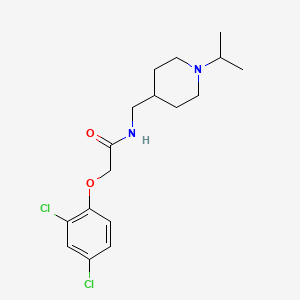

![molecular formula C24H16ClN5O3S B2705041 N-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide CAS No. 422278-39-5](/img/structure/B2705041.png)

N-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide” is a chemical compound with the molecular formula C24H16ClN5O3S and a molecular weight of 489.93 . It’s a part of the pyrimidine class of compounds, which are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Molecular Structure Analysis

The molecular structure of this compound is based on the pyrimidine core, which is a six-membered ring with two nitrogen atoms . The specific arrangement of atoms and groups in this compound would determine its physical and chemical properties, as well as its potential biological activity.Scientific Research Applications

Synthesis and Chemical Properties

N-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide, due to its complex structure, has been a subject of interest in synthetic chemistry for the development of heterocyclic compounds. Studies have focused on synthesizing condensed triazines and triazoles through reactions involving dichloromethylene benzamide derivatives. For instance, the reaction of N-(dichlormethylene)benzamide with 2-aminoquinoline has led to the formation of N-benzoylguanidine derivatives and condensed oxo-s-triazines, indicating the compound's utility in creating structurally diverse heterocycles (Reimlinge, Billiau, & Lingier, 1976). Similar research endeavors have produced novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, highlighting the compound's potential as a precursor for anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antitubercular Activities

The synthetic versatility of this compound extends to its potential biological applications. Compounds derived from it have been evaluated for their antimicrobial and antitubercular activities. A series of pyrimidine-azitidinone analogues, synthesized from the condensation of aromatic amines with N-phenylacetamide, showed promising in vitro antimicrobial and antitubercular activities against a variety of bacterial and fungal strains, as well as Mycobacterium tuberculosis (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014). This highlights the compound's role in the development of new therapeutic agents targeting infectious diseases.

Anticancer Research

The compound's derivatives have also been investigated for their potential anticancer properties. Research into 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, for instance, has revealed significant cytotoxic activities. These compounds, bearing cationic side chains prepared from aminoanthraquinones, showed potent growth inhibitory effects against tumor cells in culture, with some showing substantial delays in tumor growth in vivo, underscoring the compound's potential in cancer research (Bu et al., 2001).

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential biological activities could be explored further, given the known activities of other pyrimidine compounds .

properties

IUPAC Name |

N-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16ClN5O3S/c25-16-10-11-20-26-17(12-21(31)29(20)13-16)14-34-24-27-19-9-5-4-8-18(19)23(33)30(24)28-22(32)15-6-2-1-3-7-15/h1-13H,14H2,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSSULFUVXMSIBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=O)N5C=C(C=CC5=N4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

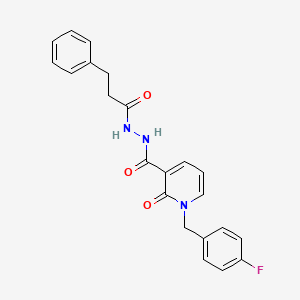

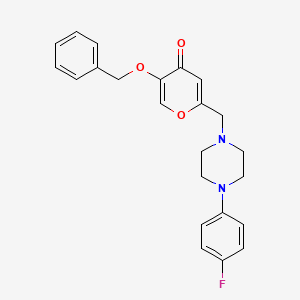

![(2E)-N-[4-(dimethylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide](/img/structure/B2704962.png)

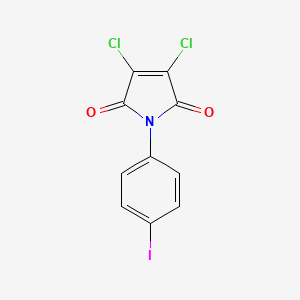

![4-Oxo-4-[4-(phenylsulfonyl)piperazin-1-yl]butanoic acid](/img/structure/B2704965.png)

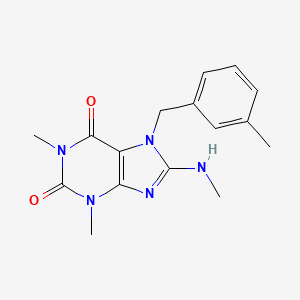

![N-(3-acetylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2704974.png)